

head-to-head study of (S)-JNJ-54166060 and AZ10606120

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Compound of Interest

Compound Name: (S)-JNJ-54166060

Cat. No.: B12426877

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An objective comparison of the P2X7 receptor antagonists **(S)-JNJ-54166060** and AZ10606120 is presented below, based on available data from separate studies. This guide summarizes their pharmacological properties, experimental protocols, and the signaling pathway they modulate.

Overview

(S)-JNJ-54166060 and AZ10606120 are both potent and selective antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in various pathological processes, including inflammation, chronic pain, and cancer.^{[1][2]} While no direct head-to-head studies have been published, this guide compiles and compares their key characteristics from independent research to provide a useful reference for the scientific community.

Quantitative Data Comparison

The following tables summarize the pharmacological data for **(S)-JNJ-54166060** and AZ10606120, extracted from separate publications. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.

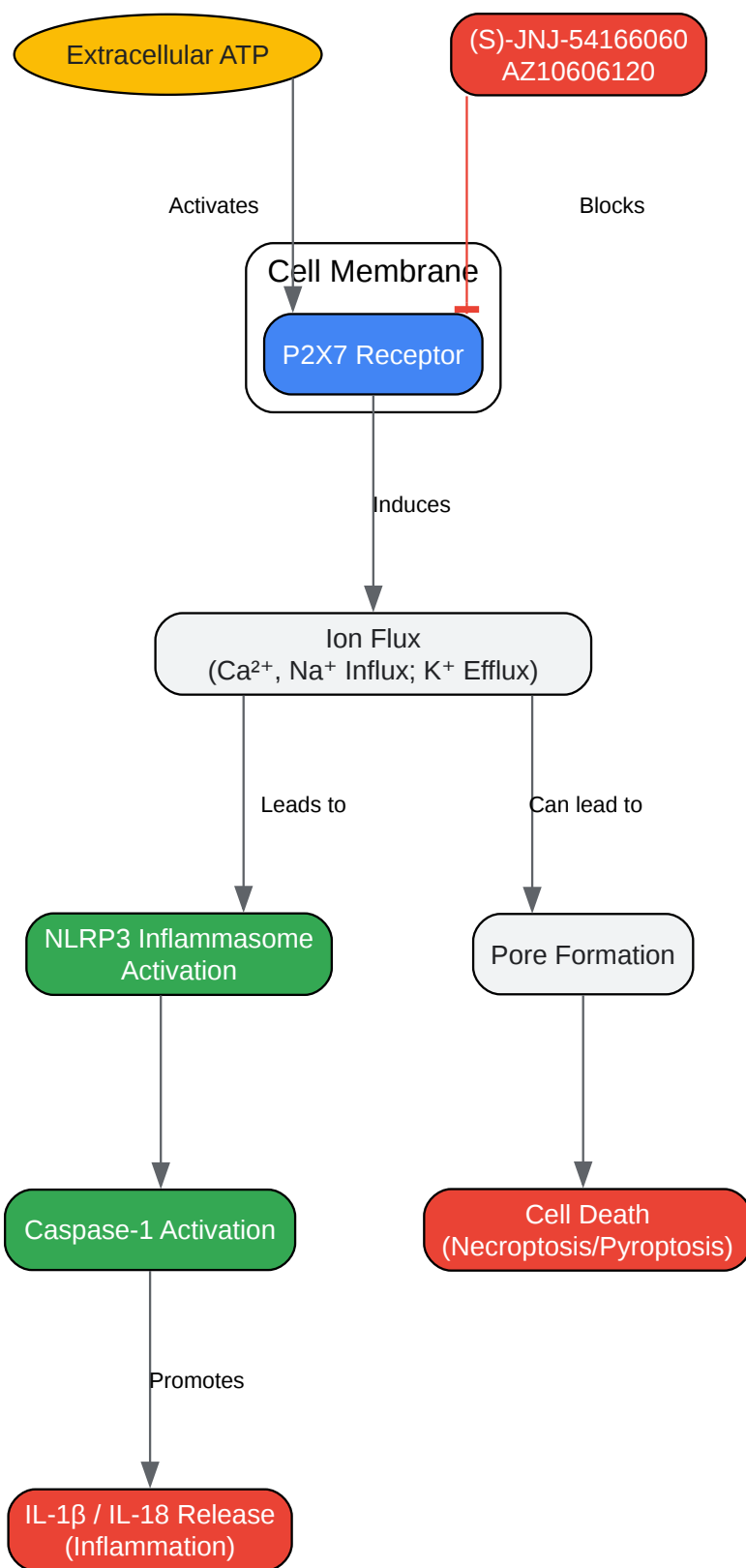
Table 1: Comparative Binding Affinity and Potency

Parameter	(S)-JNJ-54166060	AZ10606120	Species
Binding Affinity (pKi)	7.9 ± 0.07	8.5 ± 0.08	Human
Not Reported	8.0 ± 0.08	Rat	
Functional Potency (pIC50)	Not Reported	8.9 ± 0.04	Human
Not Reported	8.4 ± 0.1	Macaque	
Not Reported	7.3 ± 0.04	Dog	
Not Reported	5.7 ± 0.06	Rat	
Not Reported	6.2 ± 0.1	Mouse	
In Vitro Efficacy (IC50)	Not Reported	~10 nM	Cell-free assay
Not Reported	17.00 µM	U251 glioblastoma cells	
In Vivo Efficacy (ED50)	2.3 mg/kg (rats)	Not Reported	-

Data for **(S)-JNJ-54166060** from Swanson et al., 2016.[3] Data for AZ10606120 from Bhattacharya et al., 2013[4] and Rogers et al., 2022.[5]

Signaling Pathway

Both **(S)-JNJ-54166060** and AZ10606120 act as antagonists at the P2X7 receptor. The binding of extracellular ATP to the P2X7R, which is highly expressed in immune cells and has been found to be upregulated in various cancer types, triggers the opening of a non-selective cation channel.[1][6] This leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺, which in turn activates downstream signaling cascades. Key downstream events include the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1β and IL-18, and in some cases, the formation of a large membrane pore leading to cell death. [5] By blocking the P2X7R, these antagonists prevent ATP-induced signaling, thereby inhibiting these pro-inflammatory and cytotoxic effects.



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Caption: Antagonism of the P2X7 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[3H] A-804598 Binding Assay (for pKi determination)

This assay was used to determine the binding affinity of the compounds for the P2X7 receptor.

- **Cell Culture:** 1321N1 cells stably expressing either the recombinant human or rat P2X7 isoform were used.
- **Membrane Preparation:** Cell membranes were prepared and suspended in a binding buffer.
- **Competition Binding:** Membranes were incubated with a fixed concentration of the radioligand [3H] A-804598 and varying concentrations of the competitor compound (e.g., AZ10606120).
- **Incubation and Washing:** The mixture was incubated to allow binding to reach equilibrium. The reaction was then terminated by rapid filtration, and the filters were washed to remove unbound radioligand.
- **Quantification:** The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
- **Data Analysis:** The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.^[4]

Calcium Flux Assay (for pIC50 determination)

This functional assay measures the ability of an antagonist to block agonist-induced calcium influx.

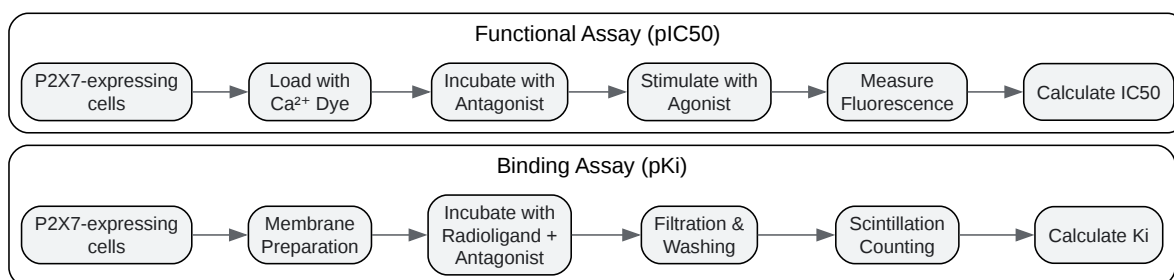
- **Cell Loading:** Cells expressing the P2X7 receptor (e.g., 1321N1-hP2X7) were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Incubation:** The cells were then incubated with varying concentrations of the antagonist (e.g., AZ10606120).

- **Agonist Stimulation:** A P2X7 agonist, such as Bz-ATP, was added to stimulate the receptor and induce calcium influx.
- **Fluorescence Measurement:** Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
- **Data Analysis:** The antagonist's potency was determined by calculating the IC₅₀ value from the concentration-response curve, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced calcium response.^[4]

In Vitro Glioblastoma Cell Viability Assay

This assay was used to assess the anti-tumor effects of AZ10606120.

- **Cell Culture:** U251 human glioblastoma cells were cultured until they reached approximately 80% confluency.^[7]
- **Treatment:** The cells were treated with various concentrations of AZ10606120 (e.g., 1–100 μ M) or a vehicle control for a period of 72 hours.^[7]
- **Cell Number Quantification:** After treatment, cells were fixed (e.g., with a 1:1 acetone-methanol solution) and stained with a nuclear counterstain like DAPI.^[8] The total number of DAPI-positive nuclei was then counted using fluorescence microscopy to determine the effect on cell number.^{[7][8]}
- **IC₅₀ Determination:** A non-linear least squares regression model was used to analyze the dose-response relationship and calculate the IC₅₀ value.^[5]



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Caption: Workflow for In Vitro Pharmacological Assays.

Summary and Conclusion

Both **(S)-JNJ-54166060** and AZ10606120 are potent antagonists of the P2X7 receptor. Based on the available data, AZ10606120 demonstrates high affinity and functional potency at the human P2X7 receptor.[4][8] **(S)-JNJ-54166060** also shows high affinity for the human P2X7 receptor and has demonstrated in vivo efficacy in a rat model.[3] The anti-tumor effects of AZ10606120 have been explored, particularly in glioblastoma models, where it has been shown to reduce cell viability.[5]

The choice between these compounds for research purposes would depend on the specific experimental context, such as the species being studied (given the species-dependent potency differences of AZ10606120) and the desired in vitro or in vivo application. This guide provides a foundational comparison based on currently available literature to aid researchers in their selection and experimental design.

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